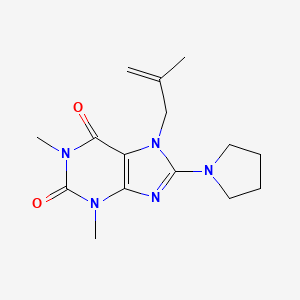

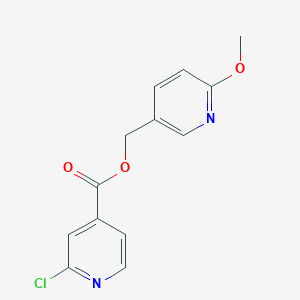

1,3-Dimethyl-7-(2-methyl-allyl)-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dimethyl-7-(2-methyl-allyl)-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione, also known as DMXAA, is a small molecule that has been extensively studied for its potential therapeutic applications. DMXAA was first synthesized in the 1980s, and since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

科学的研究の応用

Synthesis and Derivative Formation

Fused Pyrrole Derivatives Synthesis : A study by Maity and Pramanik (2013) involved the synthesis of fused pyrrole derivatives using a method that might be relevant for the synthesis of similar compounds to 1,3-Dimethyl-7-(2-methyl-allyl)-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione. This process included domino condensation and allylic hydroxylation, yielding pyrrole derivatives from enamines and arylglyoxals (Maity & Pramanik, 2013).

Formation of Purinediones : Another research by Šimo, Rybár, and Alföldi (1995) describes the synthesis of 2-Substituted 9-Methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, which is relevant due to the structural similarity to the compound . This study provides insights into the synthetic routes and chemical properties of purinediones (Šimo et al., 1995).

Interaction and Bonding Studies

- Charge-Separated Modified Nucleobases : A study by Schmidt et al. (1999) explored the intramolecular interactions of uracil derivatives, which are structurally related to purine compounds like 1,3-Dimethyl-7-(2-methyl-allyl)-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione. This research provides insights into π-Interactions and hydrogen bonding, crucial for understanding the chemical behavior of such compounds (Schmidt et al., 1999).

Functional Derivatives and Biological Activity

- Tetramic Acid Derivatives and Biological Activity : Sorokina et al. (2007) synthesized a range of pyrrolidine-2,4-dione derivatives, offering insights into the potential biological activities of structurally similar compounds like 1,3-Dimethyl-7-(2-methyl-allyl)-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione. Some of these derivatives exhibited anticonvulsant activity, highlighting the potential pharmacological applications of similar compounds (Sorokina et al., 2007).

Pharmaceutically Relevant Polymorphs

- Polymorphs of Methylxanthines Study : Research by Latosinska et al. (2014) on methylxanthines like caffeine and theobromine, which share a purine structure, can provide insights into the physical and chemical properties relevant to 1,3-Dimethyl-7-(2-methyl-allyl)-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione. The study involved examining polymorphs using techniques like NMR-NQR, which could be applicable for studying similar compounds (Latosinska et al., 2014).

特性

IUPAC Name |

1,3-dimethyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2/c1-10(2)9-20-11-12(16-14(20)19-7-5-6-8-19)17(3)15(22)18(4)13(11)21/h1,5-9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEHFRKRLKPJSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101320416 |

Source

|

| Record name | 1,3-dimethyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202898 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione | |

CAS RN |

376378-00-6 |

Source

|

| Record name | 1,3-dimethyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine](/img/structure/B2843046.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2843047.png)

![7-Benzyl-8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2843050.png)

![N-butyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843052.png)

![N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2843055.png)

![2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole](/img/structure/B2843059.png)